molecular formula C23H22N6O3 B2584580 3-(4-ethoxyphenyl)-5-methyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921583-43-9

3-(4-ethoxyphenyl)-5-methyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2584580
CAS No.: 921583-43-9
M. Wt: 430.468
InChI Key: KIHMIJPAVAYJTK-UHFFFAOYSA-N
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Description

The compound 3-(4-ethoxyphenyl)-5-methyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione features a complex heterocyclic scaffold comprising a fused triazolo-purine core. Key structural attributes include:

  • A 4-ethoxyphenyl group at position 3, contributing electron-donating effects via the ethoxy substituent.
  • A methyl group at position 5, which may enhance metabolic stability.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-3-32-17-11-9-16(10-12-17)19-25-26-22-28(14-13-15-7-5-4-6-8-15)18-20(30)24-23(31)27(2)21(18)29(19)22/h4-12H,3,13-14H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHMIJPAVAYJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-methyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-ethoxybenzaldehyde with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired compound. The reaction typically requires refluxing in an organic solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5-methyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole-purine structure can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 3-(4-ethoxyphenyl)-5-methyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-methyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the purine scaffold can mimic natural nucleotides, interfering with DNA and RNA synthesis. These interactions disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name (Identifier) Position 9 Substituent Position 3 Substituent Notable Features Biological Activity (if reported)
Target Compound 2-Phenylethyl 4-Ethoxyphenyl High lipophilicity; potential CNS penetration Not specified
3-(4-Ethoxyphenyl)-5-methyl-9-propyl-... Propyl 4-Ethoxyphenyl Reduced steric bulk vs. phenylethyl Not specified
4a (4-Chloro-8-(4-chlorophenyl)-...) 4-Chlorophenyl Chloro at position 8 Electron-withdrawing groups; enhanced reactivity Anti-cancer
4f (Methoxyphenyl-substituted derivative) Methoxyphenylmethylene Multiple methoxy groups Increased solubility via polar groups Not specified
9-[(2,5-Dimethylphenyl)methyl]-... 2,5-Dimethylphenyl 4-Ethoxyphenyl Steric hindrance; altered binding affinity Purity/price data only
Key Observations:
  • Electronic Effects : The 4-ethoxyphenyl group (electron-donating) contrasts with chloro substituents in 4a (electron-withdrawing), which may influence receptor binding or metabolic stability .
  • Steric Considerations : Bulky substituents like 2,5-dimethylphenyl () could hinder binding to flat enzymatic pockets compared to the target compound’s phenylethyl chain.
Anti-Cancer Activity:
  • Compound 4a (), bearing chloro substituents, exhibited anti-cancer activity, possibly via kinase inhibition or DNA intercalation. The target compound’s ethoxy and phenylethyl groups may modulate similar pathways but with altered potency due to electronic and steric differences .

Physicochemical and Commercial Data

  • Purity and Availability : A related compound () with 90% purity is priced at $237–262/mg, indicating high production costs for triazolo-purine derivatives. The target compound’s complex structure may further elevate synthesis expenses .
  • Solubility: Ethoxy and phenyl groups likely render the target compound poorly water-soluble, necessitating formulation strategies like nanoemulsions or prodrug derivatives.

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